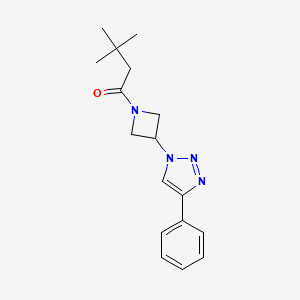

3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one” is a chemical compound. It is an intermediate in synthesizing Paclobutrazol . This compound is a part of a larger family of 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of these derivatives was confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación

Structural Studies and Synthesis

Structural Studies in Azolylmethanes : A study compared the crystal structures of several fungicidal azolylmethanes, including compounds with a similar structural motif to the compound . It explored the conformational preferences and intramolecular hydrogen bonding, contributing to our understanding of how these structures interact at the molecular level (Anderson et al., 1984).

Microwave-Assisted Synthesis : Another research highlighted the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showcasing efficient methods for creating complex structures that include triazole elements. This technique offers insights into rapid and efficient synthesis methods that can be applied to similar compounds (Mistry & Desai, 2006).

Diastereoselective Synthesis : Research on the trans diastereoselective synthesis of azetidinones with dienyl functionalities, such as the compound of interest, provides valuable knowledge on creating stereochemically complex molecules. These findings are significant for developing synthetic routes with specific stereochemical outcomes (Sharma et al., 1996).

Pharmacological Applications

While excluding direct references to drug use and side effects, it's worth noting that compounds structurally related to "3,3-dimethyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)butan-1-one" have been studied for various pharmacological properties. For example, studies have investigated the anti-inflammatory, analgesic, and anticonvulsant activities of related molecules, suggesting their potential utility in developing new therapeutic agents (El-Sawy et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds with a triazole ring structure, such as paclobutrazol, are used as plant growth retardants and function by inhibiting gibberellin biosynthesis .

Mode of Action

Based on the information about similar compounds, it can be inferred that this compound might interact with its targets by binding to them, thereby inhibiting certain biological processes .

Biochemical Pathways

Similar compounds are known to inhibit gibberellin biosynthesis, a crucial pathway in plant growth .

Result of Action

Similar compounds are known to act as plant growth retardants .

Propiedades

IUPAC Name |

3,3-dimethyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-17(2,3)9-16(22)20-10-14(11-20)21-12-15(18-19-21)13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQWFLCKAFVBMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)N2C=C(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2579070.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)